molecular formula C7H7ClFNO2S B1428055 (4-Chloro-3-fluorophenyl)methanesulfonamide CAS No. 1249978-53-7

(4-Chloro-3-fluorophenyl)methanesulfonamide

Cat. No. B1428055
M. Wt: 223.65 g/mol
InChI Key: MITQGEKDGAQMSW-UHFFFAOYSA-N
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Description

“(4-Chloro-3-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has an average mass of 223.652 Da and a monoisotopic mass of 222.987000 Da .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-fluorophenyl)methanesulfonamide” consists of a benzene ring substituted with chlorine and fluorine atoms, and a methanesulfonamide group .


Physical And Chemical Properties Analysis

“(4-Chloro-3-fluorophenyl)methanesulfonamide” is a solid compound . More detailed physical and chemical properties are not available.

Scientific Research Applications

  • Crystal Structure Analysis : A study conducted by Dey et al. (2015) investigated the crystal structures of nimesulidetriazole derivatives, including compounds related to (4-Chloro-3-fluorophenyl)methanesulfonamide. The research focused on understanding the intermolecular interactions and molecular geometries of these compounds, which are crucial for their biological activity and pharmacological properties. The findings provide insights into the structural aspects of similar compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

  • Development of Synthetic Protocols : Prakash et al. (2010) developed a new synthetic protocol for preparing α-fluoro(disulfonyl)methane and its analogues, including chloro and methoxy derivatives. This research is significant for the efficient and selective synthesis of such compounds, which are valuable in various chemical and pharmaceutical applications (Prakash, Wang, Ni, Thomas, & Olah, 2010).

  • Investigation of Biological Activity : A study by Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds for evaluating their ability to inhibit the enzyme HMG-CoA reductase. This research contributes to understanding the potential of such compounds in the development of cholesterol biosynthesis inhibitors (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).

  • Chemoselective N-Acylation Reagents : Kondo et al. (2000) conducted research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derived from compounds similar to (4-Chloro-3-fluorophenyl)methanesulfonamide. This study aimed at developing chemoselective N-acylation reagents, highlighting the importance of these compounds in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).

  • Inhibition of 5-Lipoxygenase : Research by Beers et al. (1997) focused on derivatives of (4-Chloro-3-fluorophenyl)methanesulfonamide, specifically targeting the inhibition of 5-lipoxygenase. These compounds showed significant potential in the treatment of inflammatory conditions (Beers, Malloy, Wu, Wachter, Ansell, Singer, Steber, Barbone, Kirchner, Ritchie, & Argentieri, 1997).

  • Structural Comparisons with Related Compounds : Gowda et al. (2007) analyzed the structure of N-(4-Fluorophenyl)methanesulfonamide, a compound similar to (4-Chloro-3-fluorophenyl)methanesulfonamide. This study provides a comparison of geometric parameters and intermolecular interactions, contributing to a better understanding of the structural characteristics of these compounds (Gowda, Foro, & Fuess, 2007).

Safety And Hazards

The safety data for “(4-Chloro-3-fluorophenyl)methanesulfonamide” suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITQGEKDGAQMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-fluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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